3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione
3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione
Bisindolylmaleimide III was developed as a protein kinase C (PKC) inhibitor with structural similarity to the nonspecific PKC inhibitor staurosporine. At 1 μM, bisindolylmaleimide III inhibits 93% of PKCα kinase activity and also inhibits many other protein kinases including, S6K1, MAPKAP-K1, RSK2 and MSK1 with similar potency. Additionally, it inhibits PDK1, an important kinase in the insulin signaling pathway, with an IC50 value of 3.8 μM.
Brand Name:
Vulcanchem
CAS No.:
137592-43-9
VCID:
VC0122778
InChI:
InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29)
SMILES:
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Molecular Formula:
C23H20N4O2
Molecular Weight:
384.4 g/mol
3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione
CAS No.: 137592-43-9
Reference Standards
VCID: VC0122778
Molecular Formula: C23H20N4O2
Molecular Weight: 384.4 g/mol
CAS No. | 137592-43-9 |
---|---|
Product Name | 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione |
Molecular Formula | C23H20N4O2 |
Molecular Weight | 384.4 g/mol |
IUPAC Name | 3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione |
Standard InChI | InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29) |
Standard InChIKey | APYXQTXFRIDSGE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN |
Appearance | Assay:≥98%A crystalline solid |
Description | Bisindolylmaleimide III was developed as a protein kinase C (PKC) inhibitor with structural similarity to the nonspecific PKC inhibitor staurosporine. At 1 μM, bisindolylmaleimide III inhibits 93% of PKCα kinase activity and also inhibits many other protein kinases including, S6K1, MAPKAP-K1, RSK2 and MSK1 with similar potency. Additionally, it inhibits PDK1, an important kinase in the insulin signaling pathway, with an IC50 value of 3.8 μM. |
Synonyms | 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione |
PubChem Compound | 2398 |
Last Modified | Nov 11 2021 |
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